3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
Description
3-Benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a 3-methoxybenzyloxy substituent at position 5, and methyl groups at positions 4 and 5. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anticancer, and antimicrobial effects. This compound’s structural complexity arises from its substituted benzyl and methoxybenzyl groups, which influence its electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
3-benzyl-5-[(3-methoxyphenyl)methoxy]-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-17-12-23(29-16-20-10-7-11-21(14-20)28-3)25-18(2)22(26(27)30-24(25)13-17)15-19-8-5-4-6-9-19/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQGAZZCVUXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Benzylation and Methoxybenzylation: The chromen-2-one core is then subjected to benzylation and methoxybenzylation reactions. These steps typically involve the use of benzyl bromide and 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Final Coupling: The final step involves the coupling of the benzylated and methoxybenzylated intermediates under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl and methoxybenzyl derivatives.
Scientific Research Applications
Chemical Synthesis
3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one serves as a versatile building block in organic synthesis. It can be utilized in the creation of more complex organic molecules through various reactions, including:
- Benzylation and Methylation : These reactions introduce benzyl and methyl groups at desired positions, enhancing the compound's lipophilicity and reactivity.
- Nucleophilic Substitution : The methoxy group can be replaced with other nucleophiles, allowing for the synthesis of diverse derivatives.
Biological Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific molecular pathways, positioning it as a potential lead compound in cancer therapy.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its therapeutic potential:
- Lead Compound Development : Its structural features allow it to be modified to enhance efficacy and reduce toxicity in drug development processes.
- Mechanism of Action : The interaction with specific molecular targets (e.g., enzymes or receptors) is crucial for its biological effects. Understanding these interactions can guide further modifications to improve therapeutic outcomes.
Case Studies
-
Anticancer Activity Study :
- A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity compared to standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
-
Antimicrobial Efficacy :
- Research published in a peer-reviewed journal highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the benzyl group enhanced its activity against these pathogens.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully elucidated but is believed to involve interactions with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity for certain targets, influencing pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Methoxy Variations
The compound 3-benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one (CID 1967130) is a positional isomer differing only in the methoxy group’s placement on the benzyloxy substituent (4-methoxy vs. 3-methoxy). Key comparisons include:
| Property | Target Compound (3-Methoxy) | 4-Methoxy Analog (CID 1967130) |
|---|---|---|
| Molecular Formula | C₂₆H₂₄O₄ | C₂₆H₂₄O₄ |
| Molecular Weight | 400.474 g/mol | 400.474 g/mol |
| Predicted CCS (Ų, [M+H]⁺) | Not reported | 197.8 |
| Substituent Electronic Effects | Electron-donating meta-methoxy may reduce polarity | Para-methoxy enhances resonance stabilization |
The para-methoxy analog exhibits higher predicted collision cross-section (CCS) values in mass spectrometry, suggesting differences in conformational flexibility . Meta-substitution may alter intermolecular interactions in biological systems, though pharmacological data are unavailable for direct comparison.
Functional Group Modifications: Piperazine-Linked Coumarins
Compounds like 5-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one (EC₅₀ = 980 ± 207 nM for 5-HT₁ₐ antagonism) highlight the impact of substituting the benzyloxy group with piperazine-alkyl chains:
Piperazine-linked coumarins demonstrate enhanced receptor affinity due to the basic nitrogen atoms, which facilitate hydrogen bonding. However, the target compound’s benzyloxy group may prioritize lipophilicity, favoring membrane permeability .
Core Heteroatom Substitution: Chromen-2-Thione Derivatives
Replacing the coumarin oxygen with sulfur, as in 4,7-dimethyl-2H-chromen-2-thione , significantly alters physicochemical properties:
The sulfur analog’s increased polarizability enhances its utility in materials science, whereas the oxygen-based target compound may exhibit stronger hydrogen-bonding interactions in biological systems .
Biological Activity
3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be represented by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H24O4 |
| Molecular Weight | 420.47 g/mol |
| CAS Number | 374768-14-6 |
| Density | 1.2 g/cm³ |
| Boiling Point | 480.7 °C |
| LogP | 5.28 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including those similar to this compound. For instance, a study evaluated various chromanones for their cytotoxic effects against different cancer cell lines, demonstrating that modifications in structure significantly influence their activity. The incorporation of specific substituents was found to enhance the compounds' lipophilicity and cytotoxicity.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells. For example, compounds with similar structures have been shown to arrest HL-60 leukemia cells in the G2/M phase of the cell cycle and exhibit strong interactions with DNA, leading to cytotoxic effects without significant hemolysis of red blood cells .
- IC50 Values : In comparative studies, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating a promising potential for further development as anticancer agents .
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. The antioxidant activity of this compound has been suggested based on its structural analogs. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by scavenging free radicals.
Case Studies and Research Findings
- Study on Coumarin Derivatives : A comprehensive review on coumarin derivatives indicated that modifications at specific positions significantly affect their biological activities, including anticancer and antioxidant properties . The study emphasized that the presence of methoxy groups enhances both lipophilicity and biological efficacy.
- Cytotoxicity Assessment : A specific assessment involving various chromanones demonstrated that compounds with phenolic groups showed enhanced cytotoxicity against multiple cancer cell lines (e.g., HL-60 and COLO-205). The findings revealed that structural changes could lead to substantial differences in biological activity, making it essential to explore such modifications in drug design .
- DNA Interaction Studies : Research has shown that similar chromanone derivatives interact with DNA, suggesting a mechanism where these compounds may induce genotoxic effects in cancer cells while sparing normal cells . This selective interaction could be pivotal in developing targeted cancer therapies.
Q & A
Q. What are the optimized synthetic routes for 3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one?
- Methodological Answer : Synthesis typically involves multi-step procedures, including:
- Coumarin Core Formation : Alkylation or Pechmann condensation to construct the chromen-2-one backbone.
- Functionalization : Introduction of benzyl and methoxybenzyl groups via nucleophilic substitution or Mitsunobu reactions (e.g., using diethyl azodicarboxylate and triphenylphosphine).
- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, followed by cleavage with tetrabutylammonium fluoride (TBAF) .
- Catalysis : Transition-metal catalysts like palladium for cross-coupling reactions in aryl-ether bond formation .
Q. How is this compound characterized structurally using X-ray crystallography?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEX CCD area-detector diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-2018/3 for structure solution and refinement, achieving R-factors < 0.06 .
- Key Parameters : Example crystal data for analogs: Triclinic system (space group P1), unit cell dimensions (a = 7.32 Å, b = 12.82 Å, c = 14.93 Å), and torsion angles confirming substituent orientation .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays for kinases or esterases, using ATP/NADH depletion or fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) with tritiated ligands.
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤ 0.1%), pH, and temperature.
- Structural Analog Comparison : Compare activity trends with analogs (e.g., 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone) to identify substituent-dependent effects .
- Dose-Response Validation : Use Hill slope analysis to confirm efficacy thresholds and rule off-target effects .
Q. What computational strategies model its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide for predicting binding modes to enzymes (e.g., SARS-CoV-2 main protease). Validate with binding energy scores (ΔG < -7 kcal/mol) .
- DFT Calculations : B3LYP/cc-pVDZ basis sets to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), and electrostatic potential maps .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Q. How can in silico tools predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or pkCSM for parameters:
- Absorption : High Caco-2 permeability (> 8 × 10⁻⁶ cm/s).
- Metabolism : CYP3A4 substrate likelihood (Probability > 0.7).
- Toxicity : Ames test negativity and hepatotoxicity risk assessment .
- BBB Penetration : BOILED-Egg model to predict blood-brain barrier crossing (WLOGP ~3.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
